Chlozolinate
Description
Historical Trajectory and Context in Agrochemical Science
The development of chlozolinate (B1210285) is situated within the broader evolution of synthetic organic fungicides that characterized the mid to late 20th century. The dicarboximide class of fungicides, to which this compound belongs, was introduced in the late 1970s. nzpps.org This new group of chemicals was developed primarily to control pathogens, such as Botrytis cinerea, that had developed resistance to the previously effective benzimidazole (B57391) fungicides. nzpps.orgapsnet.orgtandfonline.com
Dicarboximides were adopted for use in various agricultural settings, particularly in European vineyards. nzpps.org However, their intensive application led to the emergence of resistant fungal strains within a few years, a phenomenon that itself became a significant area of study. nzpps.org this compound is now considered an obsolete fungicide, and its historical use provides a case study in the cycle of fungicide development, deployment, and the subsequent evolution of pathogen resistance. wikipedia.org
Chemical Classification and Structural Context within Dicarboximide Fungicides
This compound is classified as a dicarboximide fungicide. wikipedia.org Structurally, it is an ethyl ester of 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylic acid. The core of its structure is the dicarboximide functional group, specifically an oxazolidinone ring, substituted on the nitrogen atom with a 3,5-dichlorophenyl group. This substitution pattern is a defining feature of this chemical family. researchgate.net The compound is a chiral molecule that exists in R- and S-forms, and it is produced as a racemic mixture.
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxooxazolidine-5-carboxylate |
| CAS Number | 84332-86-5 |
| Chemical Formula | C₁₃H₁₁Cl₂NO₅ |
| Molecular Weight | 332.13 g/mol |
| Synonyms | Dithis compound, M 8164, Serinal, Manderol |
Current Research Landscape and Unaddressed Scientific Inquiries
As an obsolete and unapproved agricultural chemical in many jurisdictions, including the European Union, current research on this compound has shifted from efficacy studies to environmental and toxicological investigations. The focus of the contemporary scientific landscape is on understanding its legacy in the environment. Studies have investigated its persistence in soil and its degradation into metabolites such as 3,5-dichloroaniline (B42879). wikipedia.org
Toxicological research remains relevant, particularly concerning the effects of the dicarboximide class as endocrine disruptors. wikipedia.org Animal studies on related dicarboximides have demonstrated antiandrogenic effects, where the compounds act as androgen receptor antagonists. wikipedia.org This activity continues to be a subject of toxicological interest.
Several scientific inquiries remain unaddressed. These include:
A comprehensive understanding of the long-term fate and transport of this compound and its primary metabolites in various soil types and ecosystems.
The potential for synergistic toxicological effects when present in the environment with other legacy pesticides.
Further elucidation of the specific molecular interactions that lead to endocrine disruption and other toxicological endpoints.
Significance of this compound in Fundamental Chemical and Biological Research
This compound holds significance in fundamental research for several reasons. In analytical chemistry, it serves as a certified reference material for the development and validation of methods designed to detect pesticide residues in food and environmental samples.
In biological and biochemical research, the study of dicarboximide fungicides has contributed to the understanding of fungal biology. The proposed mode of action involves the inhibition of a histidine protein kinase associated with osmotic signal transduction in fungi. researchgate.net This makes the compound a tool for investigating osmoregulation pathways in fungal cells. Furthermore, research into the mechanisms of fungal resistance to this compound and other dicarboximides provides valuable insights into the genetic and biochemical adaptations of plant pathogens. researchgate.net Its documented antiandrogenic properties also make it a model compound for research in toxicology and endocrinology, specifically for studying how environmental chemicals can interfere with hormonal signaling pathways. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO5/c1-3-20-11(18)13(2)10(17)16(12(19)21-13)9-5-7(14)4-8(15)6-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUYEXXAGBDLLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058197 | |
| Record name | Chlozolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84332-86-5, 72391-46-9 | |
| Record name | Chlozolinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84332-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chlozolinate [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072391469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlozolinate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084332865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlozolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxooxazolidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.171 | |
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| Record name | CHLOZOLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YW05QFN1Y | |
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Fungicidal Efficacy and Biological Activity Studies
Spectrum of Antifungal Activity Against Phytopathogenic Fungi
Chlozolinate (B1210285) has demonstrated notable efficacy against several economically important fungal pathogens, particularly those belonging to the genera Botrytis and Sclerotinia. herts.ac.uk
Research has provided more quantitative data on the efficacy of this compound against Sclerotinia species. A study on the control of Sclerotinia minor on peanut demonstrated that this compound had an ED50 (dose for 50% inhibition of mycelial growth) of 0.38 µg/ml for a field isolate. apsnet.org In the same study, complete inhibition of mycelial growth was observed for 4 days on plates amended with 20 µg/ml of this compound. apsnet.org However, it is noteworthy that at the ED50 concentration, this compound was found to increase the production of sclerotia, the overwintering structures of the fungus. apsnet.orgcapes.gov.br
In field trials for the control of lettuce leaf drop caused by Sclerotinia sclerotiorum, this compound was among the fungicides that significantly reduced the radial growth of the pathogen in vitro at a concentration of 0.5 µg/ml. apsnet.orgcapes.gov.br
Specific research data on the efficacy of this compound against Monilia species (now classified as Monilinia), the causal agents of brown rot in stone fruits, is limited in the available scientific literature. While this compound is listed for use on stone fruit, detailed efficacy studies with quantitative data such as EC50 or MIC values against Monilinia fructicola, Monilinia laxa, or Monilinia fructigena are not prominently reported. herts.ac.ukmdpi.commdpi.combayer.com.auapsnet.org The management of brown rot is a significant concern in fruit production, and various other fungicides have been extensively studied for this purpose. mdpi.commdpi.combayer.com.auapsnet.org
Comparative Efficacy with Related Fungicides and Experimental Compounds
The fungicidal performance of this compound has been evaluated in comparison to other dicarboximide fungicides and experimental compounds, particularly against Sclerotinia species.
In a comparative study on a field isolate of Sclerotinia minor, this compound (ED50 = 0.38 µg/ml) was found to be less active than vinclozolin (B1683831) (ED50 = 0.08 µg/ml) and iprodione (B1672158) (ED50 = 0.18 µg/ml). apsnet.org The study also included experimental fungicides, with ASC-66825 and RH-3486 showing higher activity (ED50 = 0.004 µg/ml). apsnet.org
| Compound | ED50 (µg/ml) against Sclerotinia minor |
| This compound | 0.38 |
| Iprodione | 0.18 |
| Vinclozolin | 0.08 |
| ASC-66825 (experimental) | 0.004 |
| RH-3486 (experimental) | 0.004 |
| MON-13108 (experimental) | 0.025 |
| Data sourced from Smith et al., 1991. apsnet.org |
For dicarboximide-resistant isolates of S. minor, this compound at 100 µg/ml inhibited growth by 74%, while vinclozolin and iprodione showed higher inhibition at 93% and 83%, respectively. apsnet.org
Systemic Action and Protectant/Curative Activity in Plant Systems
This compound is described as a systemic fungicide with both protective and curative properties. herts.ac.uk However, the extent of its systemic movement in plants can be influenced by the plant species. For instance, a study on table grapes suggested that this compound is non-systemic in this particular crop. nih.gov
Protective activity refers to the fungicide's ability to prevent infection when applied before the pathogen arrives. nih.govCurative activity , on the other hand, is the ability of the fungicide to halt the progression of an infection that has already begun. nih.gov While the dual action of this compound is acknowledged, specific experimental studies detailing its uptake, translocation, and the precise mechanisms of its protective versus curative action in various plant-pathogen systems are not extensively detailed in the available literature. For other dicarboximide fungicides like iprodione, both protective and curative effects have been demonstrated. For example, iprodione has been shown to have a curative efficacy of 90.92% against Southern corn leaf blight, which was better than its protective effect of 79.16%. nih.gov
In Vitro and In Planta Bioassays for Fungicidal Assessment
The evaluation of a fungicide's efficacy relies on a combination of laboratory (in vitro) and whole-plant (in planta) bioassays.
In Vitro Bioassays: These assays are crucial for determining the direct inhibitory effect of a compound on a fungus. A common method is the amended agar (B569324) assay, where the fungicide is incorporated into a growth medium at various concentrations. mdpi.com Fungal mycelial plugs are then placed on the medium, and the radial growth is measured over time to calculate parameters like the EC50 value. mdpi.com Another in vitro method involves assessing the inhibition of spore germination. In this assay, fungal spores are incubated in a solution containing the fungicide, and the percentage of germinated spores is determined after a specific period. nih.gov
In Planta Bioassays: These assays are designed to evaluate the fungicide's performance under more realistic conditions that mimic a field environment. A typical in planta bioassay for a protective fungicide involves treating the plant with the compound and then inoculating it with the pathogen. mdpi.com For a curative fungicide, the plant is first inoculated with the pathogen and then treated with the fungicide after a certain incubation period. nih.gov The efficacy is then assessed by measuring disease severity, such as lesion size or the percentage of infected tissue, compared to untreated control plants. mdpi.com For example, in the case of brown rot on peaches, an in vivo bioassay has been developed to estimate fungicide residues by assessing the germination of Monilinia fructicola spores directly on the fruit surface. doaj.org
Mechanisms of Action and Molecular Interactions
Biochemical Pathways and Cellular Targets of Dicarboximide Fungicides
The mode of action for dicarboximide fungicides like chlozolinate (B1210285), while not fully elucidated in all aspects, is known to center on the disruption of signal transduction and cellular membrane integrity nzpps.org. This interference leads to a cascade of events culminating in the inhibition of fungal growth and viability.
The primary target of dicarboximide fungicides is the osmotic signal transduction pathway, which is crucial for fungi to adapt to changes in environmental osmotic pressure herts.ac.uk. Research indicates that these fungicides interfere with the MAP/Histidine-Kinase cascade, specifically targeting a two-component histidine kinase (os-1 or Daf1) frac.info. This pathway is essential for regulating cellular turgor pressure. By disrupting this signaling system, dicarboximides prevent the fungus from mounting an appropriate response to osmotic stress, leading to uncontrolled water influx, cell swelling, and eventual bursting of the hyphae acs.org. This mechanism explains the observed rapid collapse of fungal hyphae upon treatment acs.org. Resistance to dicarboximides in pathogens such as Botrytis cinerea has been linked to specific mutations in the os-1 gene, further confirming it as the primary site of action frac.info.
Beyond the disruption of signaling pathways, dicarboximide fungicides exert significant effects on fungal metabolism and membrane function. One of the key impacts is the induction of lipid peroxidation acs.org. This process involves the oxidative degradation of lipids within the cell membranes, which compromises their structural integrity and leads to increased permeability and cellular leakage acs.org. The fungicidal activity of dicarboximides has been shown to correlate well with their capacity to cause this membrane damage acs.org.
Detailed Hydrolysis and Dicarboximide Ring Opening Mechanisms in Aqueous Media
The environmental fate of this compound is influenced by its degradation in aqueous systems, primarily through processes like hydrolysis and photolysis. In plant tissues, this compound is known to undergo both hydrolysis and decarboxylation to form several metabolites.
In aqueous solutions exposed to simulated sunlight (λ ≥ 290 nm), this compound undergoes significant phototransformation. One study documented that 89.5% of the initial compound was transformed within 25 hours of irradiation, with the degradation following first-order kinetics. The presence of sensitizers such as humic substances can accelerate this photolysis. The degradation proceeds through several intermediates, indicating a complex pathway involving modifications to the oxazolidine (B1195125) ring and the dichlorophenyl group.
Table 1: Photodegradation Products of this compound in Aqueous Media
| Identified Photoproduct | Proposed Transformation Step |
| Isomer of this compound | Isomerization |
| Hydroxylated derivatives | Hydroxylation |
| Products of ring opening | Hydrolysis / Ring Cleavage |
| 3,5-dichloroaniline (B42879) | Cleavage of the N-phenyl bond |
The data in this table is synthesized from descriptions of photodegradation pathways.
In soil, dicarboximide fungicides as a class are known to degrade into 3,5-dichloroaniline wikipedia.org. While detailed mechanisms for the abiotic hydrolysis and ring-opening of the oxazolidine structure in the absence of light are not extensively documented in the literature, the process generally involves the cleavage of ester and amide bonds within the molecule, facilitated by water researchgate.net.
Stereochemical Aspects of Biological Activity
This compound possesses a chiral center within its oxazolidine ring structure, which means it exists as two distinct, non-superimposable mirror images known as enantiomers (R- and S-isomers) herts.ac.uk. Commercial formulations of this compound are typically produced and sold as racemic mixtures, containing an equal proportion of both enantiomers herts.ac.uk.
Non-Target Biochemical Interactions in Model Organisms
While designed to be toxic to fungi, the chemical structure of this compound allows for potential interactions with biochemical pathways in non-target organisms, including mammals. A primary area of investigation for dicarboximide fungicides has been their potential to act as endocrine disruptors.
Several dicarboximide fungicides, such as vinclozolin (B1683831) and procymidone (B1679156), are known to exhibit antiandrogenic activity. They function as androgen receptor (AR) antagonists, meaning they can bind to the AR and inhibit the action of male hormones like testosterone, leading to disruptions in reproductive development in animal models wikipedia.org.
Due to its structural similarity to these compounds, this compound has been included in studies investigating potential antiandrogenic pesticides nih.govoup.com. However, direct experimental evidence suggests it may not share the same level of activity as its counterparts. A key in vivo study was conducted to assess its effects on the reproductive development of male rat offspring. The findings are summarized in the table below.
| Compound | Dose Administered (GD 14 to PND 3) | Observed Effect in Male Rat Offspring | Reference |
|---|---|---|---|
| This compound | 100 mg/kg per day | Not demasculinized or feminized | |
| Iprodione (B1672158) | 100 mg/kg per day | Not demasculinized or feminized | |
| Vinclozolin | (Various doses) | Demasculinization and feminization observed | wikipedia.org |
| Procymidone | (Various doses) | Demasculinization and feminization observed | wikipedia.org |
GD: Gestational Day; PND: Postnatal Day.
This research indicates that, at a dosage of 100 mg/kg per day administered during the critical window of sexual differentiation, this compound did not produce the characteristic antiandrogenic effects (e.g., reduced anogenital distance, nipple retention) that are seen with vinclozolin and procymidone. This suggests that while this compound is structurally related to known AR antagonists, its specific affinity for or efficacy at the mammalian androgen receptor is significantly lower or negligible under these experimental conditions.
Impact on Hormonal Homeostasis in Experimental Animal Studies
This compound, a dicarboximide fungicide, has been subject to toxicological assessment to understand its potential to disrupt endocrine functions. Research in experimental animal models has provided insights into its interaction with hormonal systems, particularly concerning androgenic and estrogenic pathways.
A key study investigating the potential antiandrogenic effects of this compound was conducted by Gray et al. (1999a). nih.govoup.com In this research, pregnant rats were administered this compound at a dose of 100 mg/kg per day from gestational day 14 to postnatal day 3. nih.govoup.com The findings of this study are significant in assessing the compound's impact on male reproductive development, which is heavily influenced by hormonal balance.
The study reported that male rat offspring exposed to this regimen of this compound did not exhibit signs of demasculinization or feminization. nih.govoup.com Furthermore, the researchers observed no evidence of maternal or fetal endocrine toxicity at this dosage. nih.gov This suggests that, under the specific conditions of this study, this compound did not significantly alter the hormonal milieu in a way that would lead to gross morphological changes indicative of endocrine disruption.
While the study by Gray et al. (1999a) provides valuable information on the observable developmental outcomes, detailed quantitative data on specific hormonal parameters following this compound administration is not extensively available in the public domain. For instance, specific measurements of circulating testosterone, estradiol, luteinizing hormone (LH), or follicle-stimulating hormone (FSH) levels in response to this compound exposure are not reported in the readily accessible scientific literature. Similarly, data from in vitro assays determining the binding affinity of this compound or its metabolites to androgen and estrogen receptors are not extensively documented.
The absence of such detailed data limits a more granular analysis of this compound's subtle effects on hormonal homeostasis. However, the available in vivo data from the comprehensive study by Gray and colleagues provides a foundational understanding of its effects at a specific dosage during a critical developmental window. nih.govoup.com
Fungal Resistance Evolution and Management Strategies
Phenotypic Characterization of Chlozolinate (B1210285) Resistance in Fungal Populations
The primary phenotypic indicator of this compound resistance is the reduced sensitivity of a fungal isolate to the fungicide. This is typically quantified in laboratory settings by determining the effective concentration required to inhibit 50% of mycelial growth (EC₅₀). Resistant strains exhibit significantly higher EC₅₀ values compared to their wild-type, sensitive counterparts. For instance, studies on Stemphylium vesicarium, the causal agent of brown spot in pears, have identified isolates with high resistance factors. Some resistant phenotypes (R1) showed a resistance factor of approximately 10 for this compound, while being highly resistant to other dicarboximides like procymidone (B1679156). researchgate.net
Another key phenotypic characteristic often linked with dicarboximide resistance is an altered sensitivity to osmotic stress. Many dicarboximide-resistant mutants, particularly in fungi like Botrytis cinerea, display increased sensitivity to high osmotic pressure when grown on media amended with substances like sodium chloride. tandfonline.com This osmotic sensitivity can serve as a secondary marker for identifying dicarboximide-resistant isolates. However, this trait is not universal across all resistant strains or fungal species. For example, highly resistant isolates of Alternaria brassicicola have been found to be either moderately sensitive or tolerant to osmotic stress. nih.govbohrium.com
The level of resistance can also be categorized. In B. cinerea, isolates are often classified as having low, moderate, or high levels of resistance based on laboratory assays. Field isolates typically exhibit low to moderate resistance, which is still sufficient to cause failures in disease control. frac.info Highly resistant laboratory-selected strains are less commonly found in field populations. frac.info
Table 1: Example EC₅₀ Values for Dicarboximide Fungicides in Sensitive and Resistant Fungal Isolates
| Fungus | Fungicide | Phenotype | Mean EC₅₀ (µg/ml) |
|---|---|---|---|
| Botrytis cinerea | Procymidone | Sensitive | 0.25 |
| Botrytis cinerea | Procymidone | Resistant | 3.60 |
| Stemphylium vesicarium | This compound | R1 Phenotype | ~10x increase vs. sensitive |
| Stemphylium vesicarium | Procymidone | R1 Phenotype | ~3000x increase vs. sensitive |
This table is interactive. Data is compiled from research findings. researchgate.netapsnet.org
Molecular Basis of Dicarboximide Resistance
The molecular underpinnings of resistance to this compound and other dicarboximides are primarily linked to modifications in the fungal osmotic signal transduction pathway.
The target site for dicarboximide fungicides is believed to be a MAP/Histidine-Kinase involved in osmotic signal transduction. frac.infocropprotectionnetwork.org Resistance most commonly arises from point mutations in the gene encoding this two-component histidine kinase, often designated as os-1 or a homolog like BcOS1 in Botrytis cinerea and AbNIK1 in Alternaria brassicicola. nih.govnih.govapsnet.org This protein acts as an osmosensor, and its proper function is essential for the antifungal activity of dicarboximides. nih.govbohrium.com
Research has identified specific amino acid substitutions that confer resistance. In several field isolates of B. cinerea, a single nucleotide polymorphism in the BcOS1 gene leads to an isoleucine to serine substitution (I365S). apsnet.orgnih.govapsnet.org This specific mutation is a predominant cause of dicarboximide resistance. Other mutations have also been identified; for example, in Sclerotinia homoeocarpa, an isoleucine to asparagine change (I366N) in the corresponding Shos1 gene was found in resistant isolates. nih.govapsnet.org The location of the mutation within the protein's repeating amino acid domains can influence the resistance phenotype, including the degree of resistance and cross-resistance patterns. nih.govapsnet.org For example, mutations in the second repeat of the BcOS1p protein in B. cinerea confer resistance to dicarboximides but not to phenylpyrroles. nih.govapsnet.org
Table 2: Documented Mutations in Histidine Kinase Genes Conferring Dicarboximide Resistance
| Fungus | Gene | Amino Acid Substitution | Reference |
|---|---|---|---|
| Botrytis cinerea | BcOS1 | Isoleucine → Serine (I365S) | apsnet.orgapsnet.org |
| Botrytis cinerea | BcOS1 | Glutamine → Proline (Q369P) & Asparagine → Serine (N373S) | apsnet.org |
| Sclerotinia homoeocarpa | Shos1 | Isoleucine → Asparagine (I366N) | nih.govapsnet.org |
| Alternaria brassicicola | AbNIK1 | Various mutations within the kinase domain | nih.gov |
This table is interactive and provides examples of key genetic changes.
While specific transcriptomic and proteomic studies focused solely on this compound are limited, broader research into fungicide resistance provides insights into cellular responses. Upon exposure to antifungal agents, fungal cells can initiate complex changes in gene and protein expression. researchgate.netnih.gov In the context of dicarboximide resistance, mechanisms beyond target-site modification can contribute.
One such mechanism is the overexpression of genes encoding ATP-binding cassette (ABC) transporters. mdpi.com These transporters function as efflux pumps, actively removing the fungicide from the fungal cell, thereby reducing its intracellular concentration and toxic effect. Increased expression of transporter genes, such as ShPDR1 in S. homoeocarpa, has been observed in some dicarboximide-resistant isolates, contributing to a quantitative resistance phenotype. nih.govapsnet.org Integrated transcriptomic and proteomic analyses are powerful tools for identifying such responses, revealing upregulation of proteins involved in stress response, cell wall maintenance, and metabolic pathways that help the fungus cope with the chemical stress imposed by the fungicide. nih.govmdpi.com
Cross-Resistance Patterns Among Dicarboximide Fungicides
A significant characteristic of dicarboximide resistance is the high degree of cross-resistance among fungicides within the same chemical group. frac.info Fungal isolates that develop resistance to this compound are typically also resistant to other dicarboximides such as iprodione (B1672158), procymidone, and vinclozolin (B1683831). tandfonline.comfrac.infonzpps.org This is because these compounds share the same mode of action, targeting the os-1 histidine kinase. frac.info Therefore, a mutation that confers resistance to one of these fungicides will generally confer resistance to the others.
However, the level of cross-resistance is not always uniform. Studies in S. vesicarium have shown that isolates highly resistant to procymidone may exhibit a lower, yet significant, level of resistance to this compound, iprodione, and vinclozolin. researchgate.net This suggests that while the underlying mechanism is shared, subtle differences in the interaction between the fungicide and the mutated target site may exist.
Importantly, there is generally no cross-resistance between dicarboximides and fungicides from different chemical groups with different modes of action, such as benzimidazoles (e.g., carbendazim) or phenylcarbamates. frac.info Some reports indicate a degree of cross-resistance to aromatic hydrocarbon fungicides, though this is not always observed. frac.info
Research on Resistance Management Approaches and Guidelines (e.g., FRAC Framework)
To prolong the effective lifespan of this compound and other dicarboximides, structured resistance management strategies are essential. The Fungicide Resistance Action Committee (FRAC) provides a framework for this, classifying dicarboximides under FRAC Code 2, which targets the MAP/histidine-kinase in osmotic signal transduction. frac.infocropprotectionnetwork.org This group is considered to have a medium to high risk for resistance development. cropprotectionnetwork.orgufl.edu
Key guidelines for managing dicarboximide resistance include:
Limiting Exposure: The number of dicarboximide applications should be minimized, with a general recommendation of no more than two to three applications per crop per season. frac.info
Alternation and Mixtures: Dicarboximides should be used in alternation or as part of a tank-mixture with fungicides from different FRAC groups that have different modes of action and are effective against the target pathogen. frac.info This reduces the selection pressure for dicarboximide-specific resistance.
Strategic Timing: Applications should be restricted to periods when disease pressure is high, ensuring the fungicide is used only when necessary. frac.info
Preventative Use: These fungicides are best regarded as protectant materials and should be applied before or in the early stages of disease development. frac.infofrac.info
Adherence to these strategies helps to reduce the frequency of resistant individuals in the fungal population, thereby preserving the utility of the dicarboximide class of fungicides. frac.info
Fitness Costs Associated with this compound Resistance
The evolution of fungicide resistance can come at a biological cost to the pathogen. nih.govresearchgate.net These "fitness costs" or "fitness penalties" are disadvantages experienced by the resistant strain in the absence of the fungicide. reading.ac.uknih.gov For dicarboximide resistance, a common fitness cost is reduced ability to compete with the wild-type (sensitive) population. frac.info
These fitness penalties are a crucial element in resistance management. If resistant strains are less fit, their population frequency may decline when the dicarboximide fungicide is not used, a phenomenon that has been observed for resistance in B. cinerea and Monilinia fructicola. nzpps.org This decline allows for the potential reintroduction of the fungicide after a period of non-use. However, the fitness cost is not always substantial, and some evidence suggests that it may lessen over time as fungal populations adapt. nzpps.org The presence and magnitude of fitness costs are critical factors that influence the long-term dynamics of fungicide resistance in the field. reading.ac.ukfrontiersin.org
Environmental Fate, Transport, and Degradation Dynamics
Abiotic Degradation Pathways in Environmental Compartments
Abiotic processes, including photodegradation and hydrolysis, play a significant role in the transformation of chlozolinate (B1210285) in the environment, particularly in aqueous systems. These chemical reactions proceed without the involvement of living organisms.
The phototransformation of this compound proceeds through different pathways depending on the presence of sensitizers. Identified photoproducts suggest that the degradation process involves reactions such as hydrolysis, decarboxylation, and cleavage of the oxazolidine (B1195125) ring. A proposed pathway for its phototransformation in water is illustrated in the data table below. unibas.it
Interactive Data Table: Proposed Photodegradation Pathway and Products of this compound in Aqueous Systems Users can filter by reaction condition to see the corresponding degradation products.
| Condition | Intermediate/Product Name | Chemical Structure | Notes |
| Water | 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylic acid | C₁₁H₇Cl₂NO₅ | Formed via hydrolysis of the ethyl ester group. |
| Water | 3-(3,5-dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione | C₁₀H₇Cl₂NO₃ | Result of decarboxylation. |
| Water + Acetone (B3395972) | 3',5'-dichloro-2-hydroxypropanilide | C₉H₉Cl₂NO₂ | Formed via ring opening. |
| Water + Humic Substances | 3,5-dichloroaniline (B42879) | C₆H₅Cl₂N | A common breakdown product of dicarboximide fungicides. |
Note: This table is based on proposed pathways from conference proceedings and may not be exhaustive. unibas.it
Contrary to some early database entries suggesting stability, this compound is susceptible to hydrolysis, with its degradation rate being highly dependent on the pH of the aqueous solution. chemicalbook.comusda.gov The compound is most unstable under alkaline conditions. At 25°C, the hydrolysis half-life (DT₅₀) is reported to be 6 hours at a pH of 6.8 and decreases dramatically to just 16 minutes at a pH of 8.3. chemicalbook.com
The hydrolytic degradation of this compound involves a sequence of three main reactions: chemicalbook.com
Ester Cleavage : The initial step is the hydrolysis of the ethyl ester group to form the corresponding carboxylic acid, 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylic acid.
Decarboxylation : The resulting carboxylic acid is unstable and undergoes decarboxylation to yield 3-(3,5-dichlorophenyl)-5-methyloxazolidine-2,4-dione.
Ring Opening : The final step involves the hydrolytic cleavage of the oxazolidinedione ring, which results in the formation of 3',5'-dichloro-2-hydroxypropanilide.
This rapid breakdown, especially in neutral to alkaline waters, indicates that hydrolysis is a critical pathway for the dissipation of this compound in many aquatic environments.
Interactive Data Table: Hydrolytic Degradation of this compound Users can sort the table by pH to observe the effect on degradation speed.
| pH | Temperature (°C) | Half-life (DT₅₀) | Degradation Rate |
| 6.8 | 25 | 6 hours | Moderate |
| 8.3 | 25 | 16 minutes | Very Rapid |
Source: Villedieu et al., 1994, 1995 as cited by ChemicalBook. chemicalbook.com
Biotic Degradation Processes
Biological processes, driven by microorganisms and plant metabolism, are primary contributors to the degradation of this compound in terrestrial environments. These pathways often lead to a rapid reduction of the parent compound in soil and plant systems.
This compound is not considered persistent in soil environments, largely due to rapid microbial degradation. herts.ac.uk The field dissipation half-life has been reported to be as short as 2 days. orst.edu
The degradation is particularly swift in microbially rich environments like compost. Studies on the biodegradation kinetics of this compound in compost have shown that it degrades very quickly, with complete disappearance observed in just twelve days. The process follows pseudo-first-order kinetics. This rapid breakdown is attributed to the high catabolic activity of diverse microbial populations present in compost, which can utilize the fungicide as a substrate. The degradation in compost is significantly faster than that of other dicarboximide fungicides like vinclozolin (B1683831).
Once applied to crops, this compound is subject to metabolic transformation within the plant tissues. In field trials on table grapes, the parent compound was found to decay with a first-order rate constant of 0.057 ± 0.011 day⁻¹. The primary metabolite identified in this study, designated as S1, was found to contribute less than 20% to the total residue. epa.gov Other reports suggest that this compound's metabolism in plants involves hydrolysis and decarboxylation processes, leading to the formation of several metabolites. unibas.it
Data on the dissipation of this compound from various plants under field conditions report a geometric mean half-life of 7.93 days. Furthermore, a significant portion (up to 80%) of this compound residues on grapes appears to be non-systemic and can be removed by washing, which reduces its presence on the final consumed product. epa.gov
Identification and Characterization of Environmental Metabolites/Transformation Products
The degradation of this compound through various abiotic and biotic pathways results in the formation of several transformation products. The nature of these metabolites depends on the specific degradation environment (e.g., compost, water, wine, plants).
In compost, the biotic degradation leads to specific metabolites. One identified product is an oxidized form of the parent compound, likely resulting from the enzymatic activity of microorganisms on the ethyl group. Another metabolite, designated C2, has also been detected. The common dicarboximide fungicide metabolite, 3,5-dichloroaniline (3,5-DCA), is also formed during the composting process.
In aqueous environments, abiotic hydrolysis yields a distinct set of products. As previously described, these include 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylic acid, its decarboxylated successor 3-(3,5-dichlorophenyl)-5-methyloxazolidine-2,4-dione, and the ring-opened product 3',5'-dichloro-2-hydroxypropanilide. chemicalbook.com Studies of this compound degradation in wine, an acidic aqueous matrix, also showed a rapid hydrolytic loss of the ethoxy-carbonyl substituent, followed by cleavage of the oxazolidine ring to form 3',5'-dichloro-2-hydroxypropanilide. chemicalbook.com
The main metabolite identified in plants (grapes) has been referred to as S1, though its specific chemical structure is not consistently detailed in available literature. epa.gov
Environmental Transport and Distribution Modeling in Aquatic and Terrestrial Systems
The environmental transport and distribution of this compound in aquatic and terrestrial systems are predicted using various mathematical models. These models simulate the movement and partitioning of the fungicide between soil, water, and air, based on its specific physicochemical properties and environmental variables. While specific proprietary modeling results for this compound are not always publicly available, the methodologies rely on established pesticide transport models used in regulatory assessments.
Commonly used models for predicting pesticide fate, such as PRZM (Pesticide Root Zone Model), PELMO (Pesticide Leaching Model), and MACRO (for soils with preferential flow), simulate processes like leaching, runoff, and erosion. ucdavis.edunih.govpfmodels.org These models integrate data on the pesticide's properties, soil characteristics, weather patterns, and agricultural practices to estimate its concentration and movement in different environmental compartments. ucdavis.edu
The potential for this compound to move within the environment is largely governed by its chemical and physical attributes. epa.govnih.gov Key parameters that serve as inputs for these environmental fate models include the soil organic carbon-water (B12546825) partitioning coefficient (Koc), water solubility, and persistence (half-life). epa.govfao.org Based on its known properties, this compound is considered to be slightly mobile and is not generally expected to leach into groundwater. herts.ac.uk Its transport is more likely to be associated with surface runoff and erosion, where it is bound to soil particles. herts.ac.uk
Table 1: Physicochemical Properties of this compound for Environmental Modeling
| Property | Value | Implication for Transport & Distribution |
|---|---|---|
| Molecular Weight | 332.13 g/mol | Basic input for diffusion and transport calculations. nih.gov |
| Water Solubility | Moderate | Influences potential for leaching and runoff in the dissolved phase. herts.ac.uk |
| Soil Organic Carbon Partition Coefficient (Koc) | Medium | Indicates a tendency to adsorb to soil organic matter, reducing leaching potential but increasing potential for transport via erosion. fao.orgherts.ac.uk |
| Volatility | Not considered volatile | Atmospheric transport is not a primary distribution pathway. herts.ac.uk |
Influence of Environmental Factors on Degradation Rates
The degradation of this compound in the environment is a complex process influenced by a combination of abiotic and biotic factors. Key variables include the presence of organic matter, the availability of chemical sensitizers for photodegradation, soil moisture, temperature, and pH. mdpi.commdpi.com
Organic Matter: Soil organic matter is a critical factor controlling the fate of many pesticides. mdpi.com It can enhance the adsorption of this compound, which may decrease its bioavailability for microbial degradation but also reduce its mobility. mdpi.com Conversely, the addition of exogenous organic matter can stimulate higher soil microbial activity, potentially leading to accelerated degradation of pesticides. mdpi.com For dicarboximide fungicides, the primary degradation pathway often involves microbial activity, which is heavily influenced by the organic carbon content of the soil. researchgate.net
Sensitizers: Photodegradation is a significant pathway for the breakdown of this compound in aquatic environments. This process can be substantially accelerated by the presence of photosensitizers, which are substances that absorb light and transfer the energy to the pesticide molecule, promoting its degradation. Studies have shown that the photolysis of this compound is significantly more rapid in the presence of sensitizers like humic substances and acetone compared to in pure water. unibas.it For instance, one study demonstrated a dramatic decrease in the degradation half-life of this compound when irradiated in solutions containing these sensitizers. unibas.it
Table 2: Effect of Sensitizers on the Photodegradation Half-life of this compound in Water
| Condition | Half-life (t½) in hours | Kinetic Constant (k) |
|---|---|---|
| Water Solution | 16.9 | 0.041 |
| Water + Humic Substances | 6.3 | 0.110 |
| Water + Acetone | 5.1 | 0.136 |
Data sourced from a study on the residue analysis of this compound in water. unibas.it
Hydrolysis, another key degradation process, is highly dependent on pH. nih.govviu.ca Generally, the hydrolysis of ester-containing compounds like this compound can be catalyzed by both acidic and basic conditions. nih.govnih.gov Regulatory testing guidelines for pesticides typically require hydrolysis rate measurements at pH 4, 7, and 9 to cover the range found in the environment. epa.gov While specific kinetic data for this compound across this pH range is limited in publicly available literature, the chemical structure suggests susceptibility to pH-dependent hydrolysis, which would influence its persistence in different aquatic and soil environments. viu.canist.gov
Advanced Analytical Methodologies for Chlozolinate Research
Chromatographic Techniques for Trace Analysis and Metabolite Profiling
Chromatographic techniques are foundational for separating chlozolinate (B1210285) from complex sample matrices, enabling its accurate quantification and the profiling of its degradation products and metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, including pesticides like this compound. It combines the separating power of GC with the identification capabilities of MS. GC-MS has been utilized for identifying photoproducts and degradation intermediates of this compound researchgate.netunibas.it. Studies have reported specific retention times and mass transitions for this compound, crucial for its identification and quantification in various matrices. For instance, in wheat analysis using GC-MS/MS, this compound was detected with a retention time of 15.34 minutes, employing transitions such as 259>187, with a reported Limit of Quantitation (LOQ) of 0.005 mg/kg, recoveries between 70-110%, and precision below 18% thermofisher.com. Similarly, analysis in olive oil reported a retention time of 10.65 minutes with transitions 259 and 188 phenomenex.com, while other studies indicate retention times around 10.71 minutes with transitions 259>188 and 331>216 eurl-pesticides.eu, or 7.15 minutes with transitions 188.01>147.01 scispec.co.th.
Table 1: Representative GC-MS/MS Parameters for this compound Analysis
| Method | Matrix | Retention Time (min) | MRM Transitions (m/z) | LOQ (mg/kg) | Recovery (%) | Precision (% RSD) | Reference |
| GC-MS/MS | Honey | 14.308 | 330.90>258.90 | 0.005 | 77.48 | 18.49 | shimadzu.com |
| GC-MS/MS | Olive Oil | 10.65 | 259, 188 | N/S | N/S | N/S | phenomenex.com |
| GC-MS/MS | General Food Matrices | 10.71 | 259>188, 331>216 | N/S | N/S | N/S | eurl-pesticides.eu |
| GC-MS/MS | Fruits/Vegetables | 7.15 | 188.01>147.01 | N/S | N/S | N/S | scispec.co.th |
| GC-MS/MS | Wheat | 15.34 | 259>187 | 0.005 | 70-110 | <18 | thermofisher.com |
N/S: Not Specified in the source.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is widely employed for the trace analysis of pesticides and their metabolites, offering high sensitivity, selectivity, and the ability to analyze non-volatile and thermally labile compounds. This technique has been crucial for detecting this compound residues in food commodities and for identifying its degradation products in environmental studies. In honey analysis, LC-MS/MS parameters for this compound included a retention time of 14.308 minutes, a target MRM transition of 330.90>258.90, an LOQ of 0.005 mg/kg, and an accuracy at LOQ of 108.29% with a recovery of 77.48% shimadzu.com. For olive oil analysis, LC-MS/MS identified this compound with a retention time of 21.38 minutes, using transitions 331>259 and 188>147 eurl-pesticides.eu. LC-MS techniques have also been instrumental in determining the structure of photoproducts and metabolites of this compound researchgate.netunibas.itresearchgate.net.
Table 2: Representative LC-MS/MS Parameters for this compound Analysis
| Method | Matrix | Retention Time (min) | MRM Transition (m/z) | LOQ (mg/kg) | Accuracy at LOQ (%) | Recovery at LOQ (%) | Precision (% RSD) | Reference |
| LC-MS/MS | Honey | 14.308 | 330.90>258.90 | 0.005 | 108.29 | 77.48 | 20.50 | shimadzu.com |
| LC-MS/MS | Olive Oil | 21.38 | 331>259, 188>147 | N/S | N/S | N/S | N/S | eurl-pesticides.eu |
| HPLC-MS | Water | N/S | N/S | N/S | N/S | 72.1-108.0 | <10 | researchgate.net |
| HPLC-DAD-MS | Compost | N/S | N/S | 35-145 µg/kg | N/S | 80-90 | <7 | researchgate.net |
N/S: Not Specified in the source.
High-Performance Liquid Chromatography with Advanced Detection (HPLC-DAD, HPLC-UVD)
High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Ultraviolet-Visible (UV-Vis) detection (HPLC-UVD) provides a robust method for quantifying this compound, particularly when mass spectrometry is not required or as a complementary technique. HPLC-DAD is valuable for assessing chemical purity and contamination, and for the routine quantification of active ingredients measurlabs.com. In water analysis, HPLC-UVD methods for this compound have demonstrated good linearity (coefficients of determination, r², > 0.99), with recoveries ranging from 72.1% to 108.0% and relative standard deviations (RSD) below 10% researchgate.net. Detection is often performed at wavelengths around 230 nm researchgate.net or 213 nm for similar compounds nih.gov. HPLC-DAD coupled with mass spectrometry (HPLC-DAD-MS) is particularly effective for identifying metabolites and breakdown products of this compound by providing both spectral and mass information researchgate.net.
Table 3: Representative HPLC-DAD/UVD Parameters for this compound Analysis
| Method | Matrix | Wavelength (nm) | LOQ (µg/kg) | Recovery (%) | Precision (% RSD) | Linearity (r²) | Reference |
| HPLC-UVD | Water | 230 | N/S | 72.1-108.0 | <10 | >0.99 | researchgate.net |
| HPLC-DAD-MS | Compost | N/S | 35-145 | 80-90 | <7 | N/S | researchgate.net |
N/S: Not Specified in the source.
Spectroscopic Approaches for Structural Elucidation of Novel Metabolites
Beyond chromatographic separation, spectroscopic techniques are indispensable for elucidating the structures of this compound metabolites and degradation products. Mass Spectrometry (MS), often coupled with chromatography (GC-MS, LC-MS), provides molecular weight and fragmentation patterns that aid in structural identification researchgate.netunibas.itnih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for detailed structural determination, providing information on the connectivity and spatial arrangement of atoms within a molecule, which is vital for characterizing novel metabolites zontal.io. While specific NMR studies on this compound metabolites are not detailed in the provided search results, the general principle of using NMR in conjunction with MS for metabolite identification is well-established in pesticide research zontal.io. This compound itself has a defined structure with a molecular weight of 332.13 g/mol nih.gov.
Method Development and Validation for Complex Environmental and Biological Matrices
Developing and validating analytical methods for this compound in diverse matrices such as soil, water, plant tissues, and biological samples requires rigorous procedures to ensure accuracy, precision, and reliability. Method validation typically involves assessing parameters like linearity, limit of detection (LOD), LOQ, accuracy (recovery), precision (repeatability and reproducibility), selectivity, and robustness, often following guidelines such as those from SANTE shimadzu.comeurl-pesticides.eu.
For environmental matrices like water, methods involving extraction (e.g., n-hexane) followed by HPLC-UVD have shown good linearity (r² > 0.99), recoveries between 72.1-108.0%, and RSD < 10% researchgate.net. In compost analysis, HPLC-DAD-MS yielded detection limits (DL) for fungicides between 35-145 µg/kg, with recoveries of 80-90% and reproducibility below 7% researchgate.net.
For biological matrices, methods like HPLC-DAD have been validated for pesticides, demonstrating linearity from 25–500 μg/mL (r² > 0.99), precision and accuracy within 15% CV/RSD, and recoveries ranging from 31-71% nih.gov. Analysis in air samples using LC/ESI-QTOF and GC/EI-MS/MS has reported recovery rates between 70-120% and method quantification limits in the pg/m³ range nih.gov. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, often coupled with GC-MS/MS, has been validated for various food matrices, achieving recoveries typically between 70-120% and repeatabilities below 10% researchgate.netcabidigitallibrary.org. For instance, a QuEChERS method coupled with GC-MS/MS for wheat analysis reported LOQ of 0.005 mg/kg, recoveries of 70-110%, and precision below 18% thermofisher.com.
Table 4: Summary of Method Validation Parameters for this compound Analysis
| Matrix | Analytical Technique | Key Validation Parameters Reported | Reference |
| Honey | LC-MS/MS, GC-MS/MS | Linearity, Recovery, Repeatability, Reproducibility, LOQ (0.005 mg/kg), Accuracy, Precision | shimadzu.com |
| Water | HPLC-UVD | Linearity (r² > 0.99), Recovery (72.1-108.0%), Precision (RSD <10%) | researchgate.net |
| Compost | HPLC-DAD-MS | DL (35-145 µg/kg), Recovery (80-90%), Reproducibility (RSD <7%) | researchgate.net |
| Biological Matrices (general) | HPLC-DAD | Linearity (25–500 μg/mL, r² > 0.99), Precision/Accuracy (<15% CV/RSD), Recovery (31-71%) | nih.gov |
| Air (particulate/gaseous) | LC/ESI-QTOF, GC/EI-MS/MS | Recovery (70-120%), Method Quantification Limits (30-240 pg/m³), Matrix effects | nih.gov |
| Fruits/Vegetables | QuEChERS + GC-MS/MS | Recoveries (70-120%), Repeatabilities (<10%) | researchgate.net |
| Wheat | GC-MS/MS | LOQ (0.005 mg/kg), Recoveries (70-110%), Precision (<18% RSD), Linearity (R² > 0.99) | thermofisher.com |
| Various Food | QuEChERS + GC-MS/MS | Linearity (R² ≥ 0.99), LOQ (5-10 ng/g), Recoveries (88.6 - 99.7%), CV (1.60 – 14.0%) | cabidigitallibrary.org |
Isotopic Labeling Techniques in Degradation Pathway Elucidation
Isotopic labeling, particularly with stable isotopes such as ¹³C, ¹⁵N, or ¹⁸O, is a powerful tool for tracing the metabolic fate and degradation pathways of pesticides like this compound. By incorporating stable isotopes into the molecule, researchers can follow the movement of specific atoms through biochemical reactions and environmental transformations. For instance, ¹⁸O isotopic labeling has been used to elucidate photocatalytic mechanisms, demonstrating how oxygen atoms from molecular oxygen or water are incorporated into degradation products mdpi.com. Similarly, GC-MS-based isotopic labeling with ¹³C can track the incorporation of carbon atoms into metabolic products, providing insights into biosynthetic pathways and carbon flux within microbial metabolism researchgate.net. These techniques are invaluable for understanding the complete degradation profile of this compound, identifying all significant breakdown products, and assessing their environmental persistence.
Compound List
this compound
3',5′-dichloro-2-hydroxypropanilide
Chemical Synthesis and Structural Modification Research
Synthetic Methodologies for Chlozolinate (B1210285) and its Analogues
The synthesis of this compound and related compounds often involves the creation of heterocyclic ring systems. Research has explored pathways that yield structures similar to this compound, providing insights into potential synthetic routes. For instance, compounds such as 3-amino(alkoxy)-2,4-dioxo-1,3-oxazolidine-5-carboxylic esters, which are structurally related to this compound and other fungicides like Famoxadone, can be synthesized from tartronic esters researchgate.net. These syntheses typically involve reactions of tartronic esters with reagents such as 1,1'-carbonyl-di-(1,2,4-triazole), hydrazines, or hydroxylamines, leading to the formation of the oxazolidine (B1195125) ring system researchgate.net.
These methodologies highlight the use of specific precursors and reaction conditions to construct the core chemical framework. While direct synthesis details for this compound itself are not extensively elaborated in all available literature, the synthesis of structurally analogous compounds provides a foundation for understanding the chemical transformations involved in creating this class of fungicides researchgate.netherts.ac.uk.
Table 1: Related Oxazolidine Derivatives and Their Synthetic Pathways
| Compound Type | Synthesis Precursors | Relation to this compound |
| 3-amino(alkoxy)-2,4-dioxo-1,3-oxazolidine-5-carboxylic esters | Tartronic esters, 1,1'-carbonyl-di-(1,2,4-triazole), hydrazines, or hydroxylamines | Structurally related |
| This compound | Synthetic (specific precursors not detailed in all general references) | Fungicide |
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agricultural chemistry, aiming to correlate specific structural features of a molecule with its biological activity. Derivatization, the process of chemically modifying a lead compound, is a key strategy in SAR investigations. By systematically altering parts of the this compound molecule, researchers can identify which structural elements are critical for its fungicidal action.
While specific detailed SAR studies directly on this compound are not extensively published in the provided results, general principles from related fungicide research can illustrate the strategies employed. For example, in the study of other agricultural compounds, modifications to substituents on aromatic rings have been shown to significantly influence activity. Factors such as the type and position of substituents (e.g., halogens, phenyl, benzyl (B1604629) groups) on aromatic rings, as well as the degree of substitution (mono-, di-, or tri-substituted), can impact efficacy researchgate.netmdpi.com. These studies suggest that derivatization strategies for this compound would likely involve altering substituents on its phenyl rings or modifying other parts of its molecular structure to explore how these changes affect its interaction with target biological pathways in fungi. Such modifications are essential for understanding the molecular basis of its fungicidal activity and for designing potentially more potent or selective analogues.
Asymmetric Synthesis and Chiral Resolution of this compound Stereoisomers
This compound is a chiral molecule, meaning it exists as stereoisomers, specifically enantiomers (R- and S-forms) herts.ac.uk. The substance is typically encountered as a racemic mixture, an equimolar mix of both enantiomers herts.ac.uk. Research has focused on developing methods for the asymmetric synthesis of specific enantiomers, particularly the (R)-(-)-chlozolinate, which is an important antifungal agent researchgate.netresearchgate.net.
One significant approach involves chemoenzymatic procedures. These methods utilize enzymes to achieve stereoselective transformations. For instance, the enzymatic asymmetrization of diethyl 2-benzyloxy-2-methylmalonate has been reported as a route to (R)-chlozolinate researchgate.netresearchgate.net. Key intermediates in such chemoenzymatic syntheses include compounds like (S)-α-Methyl Benzenemethanamine and (R)-Ethyl Methyl(phenylmethoxy)propanedioate or Methyltartronic Acid Diethyl Ester Benzoate, which serve as chiral building blocks or substrates in the process impurity.comas-1.co.jpas-1.co.jp.
Chiral resolution, the separation of a racemic mixture into its individual enantiomers, is another strategy. However, asymmetric synthesis is often preferred as it can directly produce the desired enantiomer, thus avoiding the loss of half of the material that occurs during resolution wikipedia.org. The development of efficient asymmetric synthetic routes is therefore critical for obtaining enantiomerically pure this compound, which may exhibit distinct biological activities compared to the racemic mixture.
Emerging Research Frontiers and Future Perspectives
Integrated Computational and Experimental Approaches for Mechanism Elucidation
The elucidation of the precise molecular mechanisms of chlozolinate's antifungal activity and the associated resistance is increasingly benefiting from the integration of computational and experimental methodologies. This synergistic approach allows for a more detailed and rapid understanding of the fungicide's interaction with its target sites.
Computational techniques such as molecular docking and quantum chemical calculations are being employed to predict the binding affinity of This compound (B1210285) and its metabolites to target proteins in fungal pathogens. apsnet.orgapsnet.org Molecular docking studies, for instance, can simulate the interaction between this compound and key fungal enzymes, providing insights into the binding modes and the energies involved. nih.govekb.eg These in silico models help in identifying potential target proteins and in understanding the structural basis of fungicide efficacy. Quantum chemical studies further refine this understanding by calculating the electronic properties of the this compound molecule, which are crucial for its reactivity and interaction with biological macromolecules. nih.govnih.gov
These computational predictions are then validated and complemented by experimental approaches. For example, site-directed mutagenesis can be used to alter specific amino acid residues in a suspected target protein, and the effect of these mutations on this compound sensitivity can be experimentally tested. Such integrated studies provide robust evidence for the fungicide's mechanism of action. While specific integrated studies focusing solely on this compound are emerging, the framework established for other dicarboximide fungicides serves as a blueprint for future research. Dicarboximides are generally believed to interfere with triglyceride biosynthesis in fungi. eagri.org
Table 1: Integrated Approaches in Fungicide Research
| Computational Method | Experimental Validation | Research Goal |
|---|---|---|
| Molecular Docking | Enzyme Inhibition Assays | Identify and characterize target proteins. |
| Quantum Chemical Calculations | Site-Directed Mutagenesis | Elucidate the electronic basis of fungicide-protein interaction. |
Multi-omics Studies in Fungal Response to this compound
The advent of high-throughput "multi-omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the study of fungal responses to fungicides like this compound. These approaches provide a global view of the molecular changes occurring within a fungal cell upon exposure to the fungicide, offering a more holistic understanding of its effects and the mechanisms of resistance.
Transcriptomic analyses, using techniques like RNA-sequencing, can identify genes that are up- or down-regulated in response to this compound treatment. nih.gov This can reveal entire pathways that are affected by the fungicide, including stress response pathways and those involved in detoxification.
Proteomic studies, often employing mass spectrometry, complement transcriptomics by analyzing changes in the protein landscape of the fungus. apsnet.orgusda.gov This can confirm that changes in gene expression translate to altered protein levels and can also identify post-translational modifications that may play a role in the fungal response.
Metabolomic profiling provides a snapshot of the small-molecule metabolites present in the fungal cells. gcsaa.orgresearchgate.net By comparing the metabolomes of treated and untreated fungi, researchers can identify metabolic pathways that are disrupted by this compound and pinpoint biomarkers of fungicide exposure and resistance.
Integrating these different omics datasets allows for the construction of comprehensive models of the fungal response to this compound. While dedicated multi-omics studies on this compound are still in their early stages, research on other fungicides has demonstrated the power of this approach in identifying novel resistance mechanisms and potential new drug targets. researchgate.net
Development of Novel Analytical Tools for Environmental Monitoring and Metabolomics
The development of sensitive and selective analytical tools is crucial for monitoring this compound residues in the environment and for conducting detailed metabolomic studies. Continuous innovation in analytical chemistry is leading to the creation of novel methods with improved performance characteristics.
Traditional methods for pesticide analysis, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), remain important for the detection of this compound and its metabolites. nih.govslideshare.net However, recent advancements are focusing on making these techniques faster, more sensitive, and more applicable to complex environmental matrices. The use of high-resolution mass spectrometry (HRMS) is becoming more prevalent as it allows for the identification of unknown metabolites and degradation products of this compound. core.ac.uk
A significant area of development is in the field of electrochemical sensors and biosensors . nih.goveagri.org These devices offer the potential for rapid, on-site detection of this compound without the need for extensive sample preparation and expensive instrumentation. Electrochemical sensors can be designed to detect the specific electrochemical signature of the this compound molecule. apsnet.org Biosensors, on the other hand, utilize biological recognition elements, such as enzymes or antibodies, to achieve high selectivity for the target analyte. gcsaa.org
For metabolomics studies, advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable. apsnet.orgekb.eg These techniques allow for the simultaneous detection and quantification of a wide range of metabolites, providing a comprehensive picture of the metabolic state of an organism. researchgate.net The development of new stationary phases for chromatography and more sensitive mass analyzers is continually pushing the boundaries of what can be achieved in fungal metabolomics research.
Table 2: Emerging Analytical Tools for this compound Analysis
| Analytical Tool | Principle of Operation | Application |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. | Identification of unknown metabolites and degradation products. |
| Electrochemical Sensors | Measurement of current or potential changes upon interaction with the analyte. | Rapid, in-field environmental monitoring. |
| Immunoassays (e.g., ELISA) | Specific antibody-antigen binding for detection. | High-throughput screening of environmental and biological samples. |
Ecological and Evolutionary Dynamics of Fungicide Resistance in Agricultural Systems
The widespread use of fungicides, including those from the dicarboximide class like this compound, has led to the evolution of resistance in many fungal pathogen populations. eagri.org Understanding the ecological and evolutionary dynamics of this resistance is critical for developing sustainable disease management strategies.
A key concept in the evolution of fungicide resistance is the fitness cost associated with the resistance mechanism. In some cases, the mutation that confers resistance may also have a negative impact on the fungus's ability to survive and reproduce in the absence of the fungicide. apsnet.orgnih.govcore.ac.uk For dicarboximide fungicides, there is evidence of a fitness cost associated with resistance in some fungal species, which can lead to a decrease in the frequency of resistant strains when the fungicide is not used. eagri.org However, there are also indications that this fitness penalty can diminish over time as the pathogen population adapts. eagri.org
The development of resistance is a complex interplay of factors including the nature of the fungicide, the biology of the target pathogen, and the agronomic practices employed. apsnet.org Fungicides with a single-site mode of action are generally considered to be at a higher risk for the development of resistance. apsnet.org Cross-resistance, where resistance to one fungicide confers resistance to other fungicides in the same chemical class, is a common phenomenon with dicarboximides. eagri.org
Population genetics studies, aided by molecular tools, are being used to track the spread of resistance alleles in fungal populations and to understand the evolutionary pathways that lead to resistance. researchgate.net This knowledge can inform the design of resistance management strategies, such as the alternation or mixing of fungicides with different modes of action, to slow down the evolution of resistance.
Synergistic Interactions with Other Agrochemicals in Research Settings
In agricultural practice, this compound is often used in combination with other agrochemicals, including other fungicides, insecticides, and herbicides. Understanding the potential for synergistic or antagonistic interactions between these compounds is an important area of research.
Synergism occurs when the combined effect of two or more chemicals is greater than the sum of their individual effects. eagri.org Conversely, antagonism is when the combined effect is less than the sum of the individual effects. These interactions can have significant implications for the efficacy of pest and disease control programs.
Research into the synergistic effects of fungicide mixtures is driven by the potential to enhance disease control, reduce the application rates of individual fungicides, and manage the development of resistance. apsnet.org For example, combining a single-site fungicide with a multi-site inhibitor can be an effective anti-resistance strategy. While specific studies on the synergistic interactions of this compound with other agrochemicals are an active area of investigation, research on other dicarboximides and fungicide classes provides a basis for this exploration. For instance, synergistic effects have been observed in mixtures of strobilurin fungicides with other compounds. core.ac.uk
The mechanisms underlying these interactions can be complex, involving effects on uptake, translocation, or metabolism of the active ingredients. apsnet.org It is also important to consider the potential for unintended synergistic effects on non-target organisms. researchgate.net Laboratory and greenhouse studies are essential for systematically evaluating these interactions and providing data to inform the development of effective and environmentally responsible agrochemical mixtures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
